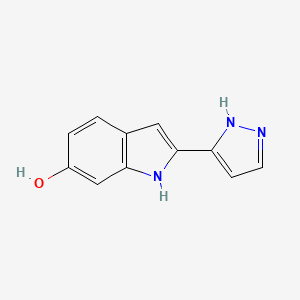
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one is a heterocyclic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(propan-2-yl)-2H-indole-5-carboxamide
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-6H-indol-6-one is unique due to its specific structural features that combine both pyrazole and indole moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
827317-48-6 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-1H-indol-6-ol |
InChI |
InChI=1S/C11H9N3O/c15-8-2-1-7-5-11(13-10(7)6-8)9-3-4-12-14-9/h1-6,13,15H,(H,12,14) |
InChI Key |
QYYWWGUPPCQQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


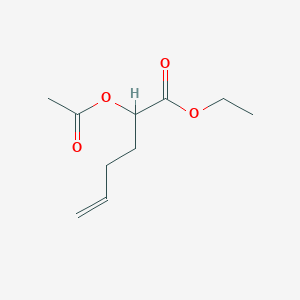
![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
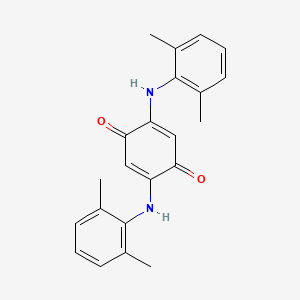
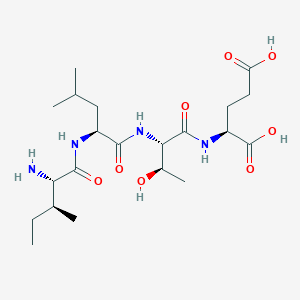

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)
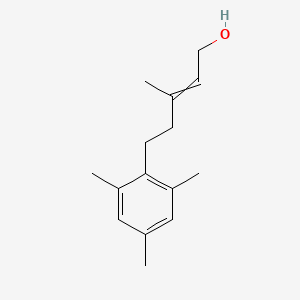
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)
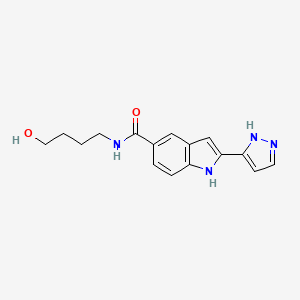
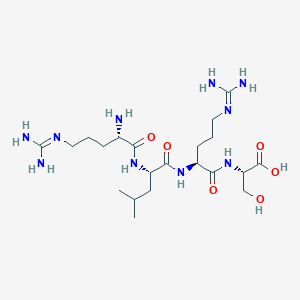
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
